molecular formula C13H11ClN2O2 B13712649 Ethyl 4-(2-chloropyrimidin-5-yl)benzoate

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate

Cat. No.: B13712649
M. Wt: 262.69 g/mol
InChI Key: WCMKPYBNOVJPPR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate is a chemical compound with the molecular formula C13H11ClN2O2. It is a derivative of benzoic acid and pyrimidine, featuring an ethyl ester group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloropyrimidin-5-yl)benzoate typically involves the reaction of 4-ethoxycarbonylphenyl boronic acid with 2,4-dichloropyrimidine in the presence of a palladium catalyst. The reaction is carried out in toluene with aqueous sodium carbonate as the base. The mixture is heated to 100°C and stirred overnight. After cooling, the product is extracted with ethyl acetate and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the aromatic rings.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloropyrimidin-5-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate
  • Ethyl 2-(4-chloropyrimidin-5-yl)acetate

Uniqueness

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

ethyl 4-(2-chloropyrimidin-5-yl)benzoate

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-15-13(14)16-8-11/h3-8H,2H2,1H3

InChI Key

WCMKPYBNOVJPPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN=C(N=C2)Cl

Origin of Product

United States

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